Structural Differentiation from Des-Methyl Reference Compound: Patent-Disclosed Scaffold Recognition
The target compound differs from the des-methyl reference compound 1-pyrazol-1-ylpyrazin-2-one (cited in patent AU2007261461A1 as a representative pyrazinone scaffold for cellular proliferation inhibition) solely by the presence of an N1-methyl substituent [1]. In the PDGFRβ type II inhibitor series, the introduction of an N1-alkyl group on the pyrazin-2-one core was shown to alter the inhibitor binding mode from type I (DFG-in) to type II (DFG-out), with compound 5 (an N1-benzyl-substituted pyrazin-2-one) achieving an IC₅₀ of 0.054 µM in a PDGFRβ kinase assay, compared to >10 µM for the type I progenitor lacking the N1-substituent [2]. While direct quantitative data for the target compound in an equivalent assay are not publicly available, the N1-methyl group is structurally analogous to the N1-alkyl modifications that enabled the DFG-out binding mode switch, suggesting that procurement of the methylated analog may be justified when exploring type II kinase inhibition space.
| Evidence Dimension | N1-substituent effect on kinase inhibitor binding mode (PDGFRβ pyrazin-2-one series) |
|---|---|
| Target Compound Data | N1-methyl group present; structural analog of N1-alkyl type II PDGFRβ inhibitors |
| Comparator Or Baseline | Des-methyl analog 1-pyrazol-1-ylpyrazin-2-one (patent AU2007261461A1 reference compound); Type I PDGFRβ inhibitor (N1-unsubstituted pyrazin-2-one, IC₅₀ > 10 µM) |
| Quantified Difference | Type II inhibitor 5 (N1-benzyl pyrazin-2-one): IC₅₀ = 0.054 µM vs type I progenitor IC₅₀ > 10 µM (≥185-fold improvement via N1-alkylation) [2] |
| Conditions | PDGFRβ kinase biochemical assay; type I vs type II inhibitor classification based on X-ray crystallography [2] |
Why This Matters
The N1-methyl substitution may confer a similar binding-mode advantage observed in the PDGFRβ series, making this compound a structurally rational choice over the des-methyl analog for kinase inhibitor screening cascades targeting DFG-out conformations.
- [1] Pyrazinones as cellular proliferation inhibitors. Patent AU2007261461A1. Available at: https://patents.google.com/patent/AU2007261461A1/en. View Source
- [2] Krug, M., et al. (2016). From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. ChemMedChem, 11(24), 2664–2675. View Source
